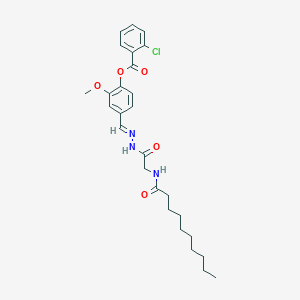
1-(2-((4-CL-PH)Sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a naphthyl group, a sulfonyl group, and a dimethoxybenzoate moiety.
Preparation Methods
The synthesis of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the naphthyl intermediate: This step involves the preparation of the naphthyl derivative through a series of reactions, such as Friedel-Crafts acylation.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the carbohydrazonoyl intermediate: This step involves the reaction of the naphthyl intermediate with hydrazine derivatives to form the carbohydrazonoyl group.
Coupling with 3,4-dimethoxybenzoic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with 3,4-dimethoxybenzoic acid under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester bonds and formation of corresponding acids and alcohols.
Scientific Research Applications
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-((4-Methylphenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a methyl group instead of a chlorine atom.
4-(2-((4-Chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of a dimethoxybenzoate moiety.
4-(2-((3,4-Dichlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a dichlorobenzoyl group instead of a chlorophenyl group.
Properties
CAS No. |
765912-75-2 |
|---|---|
Molecular Formula |
C26H21ClN2O6S |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
[1-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O6S/c1-33-24-14-8-18(15-25(24)34-2)26(30)35-23-13-7-17-5-3-4-6-21(17)22(23)16-28-29-36(31,32)20-11-9-19(27)10-12-20/h3-16,29H,1-2H3/b28-16+ |
InChI Key |
JKWZYWGARGZSHY-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026332.png)
![5-(3-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026340.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026362.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026374.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)

